
(5R)-5-(2-aminoethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-5-(2-aminoethyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(2-aminoethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidin-2-one and 2-bromoethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-5-(2-aminoethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
(5R)-5-(2-aminoethyl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5R)-5-(2-aminoethyl)pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(5S)-5-(2-aminoethyl)pyrrolidin-2-one: The enantiomer of the compound with similar but distinct biological activity.
N-(2-aminoethyl)pyrrolidin-2-one: A related compound with a different substitution pattern on the pyrrolidinone ring.
Uniqueness
(5R)-5-(2-aminoethyl)pyrrolidin-2-one is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for studying stereochemistry and its effects on biological systems.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(5R)-5-(2-aminoethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1 |
Clave InChI |
MVONUEUNUKAERG-RXMQYKEDSA-N |
SMILES isomérico |
C1CC(=O)N[C@H]1CCN |
SMILES canónico |
C1CC(=O)NC1CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



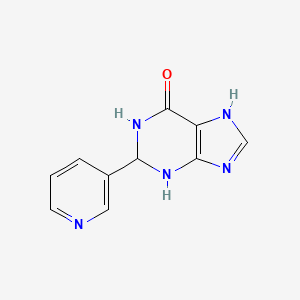
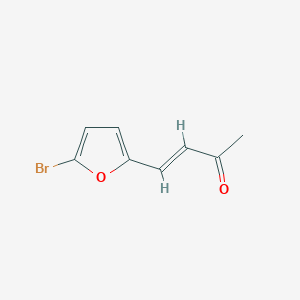
![4-(2-{[(Tert-butoxy)carbonyl]amino}butoxy)butanoicacid](/img/structure/B15323435.png)
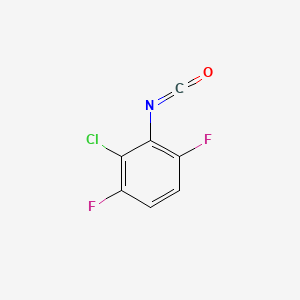

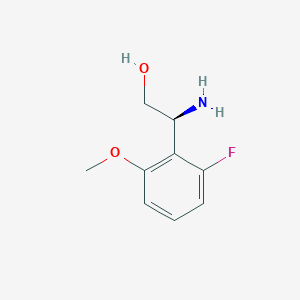

![rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol](/img/structure/B15323463.png)
![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B15323466.png)
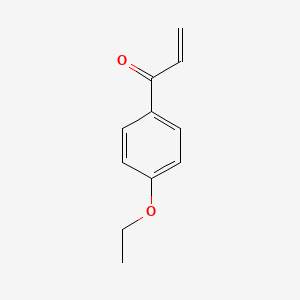
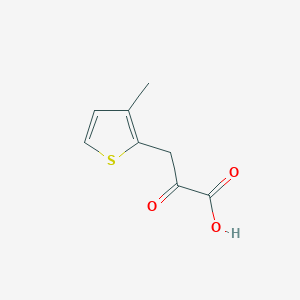
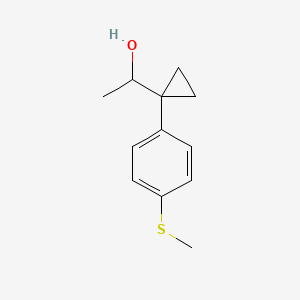
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B15323505.png)
